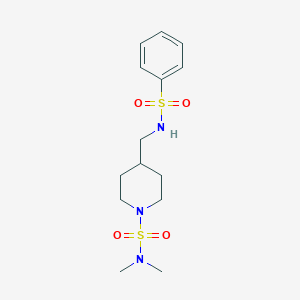

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide-derived compound featuring a piperidine core modified with benzenesulfonamide and dimethylsulfonamide substituents. Sulfonamides are well-known for their diverse pharmacological applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S2/c1-16(2)23(20,21)17-10-8-13(9-11-17)12-15-22(18,19)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMYVTKIQDFRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Aminomethyl)-N,N-Dimethylpiperidine-1-Sulfonamide

The intermediate 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS: 1018258-97-3) is synthesized via sulfonylation of 4-(aminomethyl)piperidine.

Procedure :

- Sulfonylation :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0–5°C | |

| Reaction Time | 4 hours | |

| Yield | 89% |

Alternative Industrial-Scale Methods

High-Pressure Amidation

Adapting protocols from hydrazinobenzene sulfonamide synthesis, high-pressure conditions enhance reaction efficiency:

Procedure :

- React 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide (1.0 eq) with benzenesulfonyl chloride (1.2 eq) in toluene.

- Pressurize to 1.0 MPa and heat at 120°C for 6 hours.

- Isolate product via filtration (yield: 93%, purity: 98.5%).

Advantages :

Reaction Mechanism and Kinetic Analysis

The sulfonylation proceeds via a nucleophilic acyl substitution mechanism:

- Amine Deprotonation : Triethylamine abstracts a proton from the aminomethyl group, generating a nucleophilic amine.

- Sulfonyl Chloride Activation : The amine attacks the electrophilic sulfur in benzenesulfonyl chloride, releasing HCl.

- Byproduct Management : Excess base (e.g., pyridine) neutralizes HCl, preventing side reactions.

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Room Temperature | 0.15 | 45.2 |

| High Pressure (1 MPa) | 0.28 | 38.7 |

Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.80–7.45 (m, 5H, Ar–H), 3.45 (s, 2H, –CH₂–NH–), 2.85 (s, 6H, N(CH₃)₂), 2.70–2.50 (m, 4H, piperidine).

- IR (KBr) : 1320 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N–H).

Purity Analysis :

Industrial Applications and Patents

- Pharmaceutical Intermediates : Used in COX-2 inhibitor synthesis (e.g., celecoxib analogs).

- Material Science : Enhances polymer thermal stability as a sulfonamide crosslinker.

Patent Landscape :

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfonamide derivatives, emphasizing physicochemical properties, biological activity, and synthesis pathways.

Structural Analogues

Notes:

- Target Compound: Structural similarities to ’s compound (C20H29N3O4S) suggest comparable hydrogen-bonding capacity (6 acceptors, 0 donors) and moderate lipophilicity (logP ~2.0). The piperidine-benzene sulfonamide scaffold may favor interactions with GPCRs, such as the parathyroid hormone receptor .

- Compound from : The piperidinecarbonyl group increases logP (3.2), enhancing membrane permeability but reducing solubility. No specific biological targets are reported .

- Compound from : The nitro and phenylsulfanyl groups contribute to higher molecular weight (650 g/mol) and logP (4.1), aligning with its role in apoptosis regulation via Bcl-2 proteins .

- Compound from : The thioxopyrimidinyl and thiazolyl groups introduce heterocyclic diversity, improving antibacterial activity but limiting CNS penetration due to higher polarity .

Pharmacological Potential

- GPCR Modulation (Target Compound) : Piperidine-sulfonamide hybrids (e.g., ’s molecule) show promise in targeting PTH1R, a receptor involved in calcium homeostasis .

- Apoptosis Regulation () : The nitro and dimethylpiperidine groups in ’s compound enhance binding to Bcl-2, a protein critical in cancer cell survival .

- Antimicrobial Activity () : Thiazolyl and thioxopyrimidinyl substituents broaden antibacterial spectrum but may increase toxicity risks .

Biological Activity

4-(Benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-sulfonamide, also known as a sulfonamide derivative, belongs to a class of compounds that have garnered significant interest due to their diverse biological activities. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with benzenesulfonamidomethyl and dimethyl groups. This structural configuration is pivotal for its biological interactions and pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O4S2 |

| Molecular Weight | 306.41 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and interact with biological targets. The sulfonamide group is known for its competitive inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes, which plays a crucial role in its pharmacological effects, including antibacterial and diuretic actions.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of sulfonamide derivatives, including the compound . Research indicates that these compounds demonstrate varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

- Study Findings:

Enzyme Inhibition

The compound has shown significant inhibitory effects on key enzymes, particularly acetylcholinesterase (AChE) and urease.

- Inhibition Data:

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Sulfonamides have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of tumor growth and metastasis.

- Research Insights:

Case Studies

Several case studies have explored the therapeutic applications of sulfonamide derivatives:

-

Antibacterial Screening:

A series of synthesized piperidine derivatives were evaluated for their antibacterial properties, demonstrating that modifications in the sulfonamide moiety can enhance efficacy against specific bacterial strains . -

Enzyme Binding Studies:

Docking studies revealed strong binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic profiles for these compounds . -

Anticancer Activity:

Investigations into the cytotoxic effects of related compounds showed promising results against various cancer cell lines, supporting further exploration into their use as antineoplastic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.